6-[(2-Phenylacetyl)amino]hexanoic acid
Overview
Description
6-[(2-Phenylacetyl)amino]hexanoic acid is a chemical compound known for its unique structure and properties It is a derivative of hexanoic acid, featuring an amino group and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Phenylacetyl)amino]hexanoic acid typically involves the reaction of hexanoic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of hexanoic acid and the phenylacetyl group. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high yields and consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Phenylacetyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-[(2-Phenylacetyl)amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antifibrinolytic agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(2-Phenylacetyl)amino]hexanoic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as plasminogen activators, which play a role in fibrinolysis. By binding to these enzymes, the compound prevents the conversion of plasminogen to plasmin, thereby reducing the breakdown of fibrin clots. This mechanism is particularly useful in controlling excessive bleeding .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid:
Phenylacetic acid: Contains the phenylacetyl group but lacks the hexanoic acid backbone.
Uniqueness
6-[(2-Phenylacetyl)amino]hexanoic acid is unique due to the presence of both the hexanoic acid backbone and the phenylacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-[(2-phenylacetyl)amino]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(11-12-7-3-1-4-8-12)15-10-6-2-5-9-14(17)18/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDJPHNTWHKTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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